1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol
Overview
Description
1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Thermal Isomerizations
Research by Schaffner (1976) explores the photochemical and thermal isomerizations of 1-acyl-2-cyclopentenes and related compounds. The study highlights how the nature of the acyl group affects the photochemistry of these compounds, leading to various reactions such as carbon monoxide elimination and allylic shifts under specific conditions (Schaffner, 1976).
Biohydroxylation Using Chiral Auxiliaries
Raadt et al. (2000) investigated the use of chiral auxiliaries in the biohydroxylation of unactivated methylene groups, demonstrating how chirality can influence the outcome of biohydroxylation processes. This study provides insights into how specific substituents and chiral auxiliaries affect product yield and optical purity in the hydroxylation of cyclopentanone derivatives (Raadt et al., 2000).
Kinetic Resolutions in Synthesis
Davies et al. (2003) compared kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate for the efficient synthesis of enantiomers. This study demonstrates the application of kinetic resolutions in obtaining specific enantiomers of amino-substituted cyclopentane derivatives, showcasing a method for precise control over the stereochemistry in synthesis (Davies et al., 2003).
Synthesis of Carbocyclic Nucleosides Precursors
Chang et al. (1994) achieved stereocontrolled synthesis of 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane, a component for carbocyclic nucleosides. This research showcases the steps involved in achieving stereocontrol and the potential applications in nucleoside synthesis (Chang et al., 1994).
Thermally Induced Double-Bond Isomerization
Morales and Zaera (2006) studied the thermal chemistry of 1-methyl-1-cyclopentene and related compounds on Pt(111) surfaces, providing evidence for double-bond isomerization. This study offers insights into the mechanisms of isomerization and dehydrogenation processes on metal surfaces, relevant to understanding catalytic reactions (Morales & Zaera, 2006).
Properties
IUPAC Name |
1-[(cyclopropylmethylamino)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10(5-1-2-6-10)8-11-7-9-3-4-9/h9,11-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBANLNIXVYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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